molecular formula C12H18NO5P B1601421 Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate CAS No. 31120-83-9

Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate

Cat. No. B1601421
CAS RN: 31120-83-9
M. Wt: 287.25 g/mol
InChI Key: UTWLXZREXZOYNV-UHFFFAOYSA-N
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Description

Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate is a compound with the molecular formula C11H16NO4PS . It’s also known as Isocarbophos .


Molecular Structure Analysis

The molecular structure of Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate consists of an isopropyl group attached to a benzoate group, which is further linked to an aminoethoxyphosphinyl group . The molecular weight is approximately 289.288 Da .

Scientific Research Applications

Enhanced Degradation of Isofenphos by Soil Microorganisms

Research conducted by Racke and Coats (1987) on the enhanced degradation of isofenphos, a compound structurally related due to its phosphorus content and ester linkage, highlights the role of soil microorganisms in degrading pesticide residues. They discovered that soils with a history of isofenphos use had adapted microbial populations capable of using isofenphos as a carbon source, leading to significant degradation of the pesticide. This study suggests potential bioremediation applications for similar compounds through the exploitation of microbial degradation pathways (Racke & Coats, 1987).

Synthesis of Antiallergic Compounds

Nohara et al. (1985) synthesized a series of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives with significant antiallergic activity, demonstrating the potential of structurally complex benzopyran derivatives in medical applications, particularly in treating allergic reactions. Their work shows that modifications at specific positions on the benzopyran ring system can lead to compounds with potent antiallergic properties, suggesting a pathway for the development of new therapeutics from similar molecular frameworks (Nohara et al., 1985).

Biotransformation of Benzothiophene by Microorganisms

The study by Eaton and Nitterauer (1994) on the biotransformation of benzothiophene, a compound that shares aromatic and potentially reactive functionalities with "Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate," reveals the ability of specific bacterial strains to modify and degrade aromatic compounds. This research underscores the environmental and biotechnological significance of microbial processes in transforming complex organic molecules, potentially informing bioremediation strategies for similar compounds (Eaton & Nitterauer, 1994).

Safety and Hazards

According to the European Chemicals Agency (ECHA), Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate has been classified as Acute Tox. 2 (H300) and Acute Tox. 3 (H311), indicating that it is harmful if swallowed or comes into contact with skin .

properties

IUPAC Name

propan-2-yl 2-[amino(ethoxy)phosphoryl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO5P/c1-4-16-19(13,15)18-11-8-6-5-7-10(11)12(14)17-9(2)3/h5-9H,4H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLXZREXZOYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N)OC1=CC=CC=C1C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865584
Record name Propan-2-yl 2-{[amino(ethoxy)phosphoryl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate

CAS RN

31120-83-9
Record name Benzoic acid, 2-((aminoethoxyphosphinyl)oxy)-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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